molecular formula C16H22O2 B8565756 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

Cat. No. B8565756
M. Wt: 246.34 g/mol
InChI Key: CNEYUUINZQTIKU-UHFFFAOYSA-N
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Patent
US05439925

Procedure details

4.68 g (18 mmol) of 5,6,7,8-tetrahydro-5,5,8,8,tetramethyl-2-naphthylglyoxylic acid and 50 ml of hydrazine hydrate are introduced into a round-bottomed flask and the mixture is heated to reflux until dissolution has taken place. At 100° C., 8 g of potassium hydroxide are added in small portions and the mixture is heated to reflux for four hours. The reaction medium is evaporated to dryness, the residue is taken up with water, the mixture is acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl ether, and the organic phase is separated after settling has taken place, then dried over magnesiumsulphate and evaporated. The residue obtained is purified by chromatography on a silica column and eluted with a mixture of dichloromethane and ethyl ether (95:5). After evaporation of the solvents, 3.8 g (86%) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylacetic acid, melting point 149°-150° C., are collected.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[CH:7]=[C:6]([C:14](=O)[C:15]([OH:17])=[O:16])[CH:5]=[CH:4][C:3]1=2.[OH-].[K+]>O.NN>[CH3:1][C:2]1([CH3:19])[CH2:11][CH2:10][C:9]([CH3:12])([CH3:13])[C:8]2[CH:7]=[C:6]([CH2:14][C:15]([OH:17])=[O:16])[CH:5]=[CH:4][C:3]1=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)C(C(=O)O)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O.NN
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until dissolution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase is separated after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesiumsulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluted with a mixture of dichloromethane and ethyl ether (95:5)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents, 3.8 g (86%) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylacetic acid, melting point 149°-150° C.
CUSTOM
Type
CUSTOM
Details
are collected

Outcomes

Product
Name
Type
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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